molecular formula C7H14N2O2 B1175850 LONG R3 IGF-I  RECOMBINANT ANALOG CAS No. 143045-27-6

LONG R3 IGF-I RECOMBINANT ANALOG

Cat. No.: B1175850
CAS No.: 143045-27-6
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Description

LONG R3 IGF-I RECOMBINANT ANALOG is a synthetic analog of human insulin-like growth factor-I (IGF-I). It has been specifically engineered to enhance cell culture performance. This compound is more biologically potent in vitro than either insulin or native IGF-I and is ideal for systems utilizing serum-free or low-level serum applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

LONG R3 IGF-I RECOMBINANT ANALOG is produced by recombinant DNA technology. The gene encoding the analog is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli (E. coli). The host cells are cultured under conditions that promote the expression of the recombinant protein. The protein is then purified from the host cells using various chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of LONG R3 IGF-I RECOMBINANT ANALOG involves large-scale fermentation of the genetically modified E. coli cells. The fermentation process is optimized to maximize the yield of the recombinant protein. After fermentation, the cells are lysed to release the protein, which is then purified using a series of chromatographic steps to achieve high purity and biological activity .

Scientific Research Applications

LONG R3 IGF-I RECOMBINANT ANALOG has a wide range of scientific research applications:

Mechanism of Action

LONG R3 IGF-I RECOMBINANT ANALOG exerts its effects by binding to and activating the type I IGF receptor (IGF-IR). This activation triggers a cascade of downstream signaling pathways responsible for cell proliferation and inhibition of apoptosis. The substitution of an arginine for glutamic acid at position three, along with a 13 amino acid N-terminal extension, results in a significantly reduced affinity for IGF binding proteins (IGFBPs), enhancing its bioavailability and effectiveness compared to native IGF-I .

Biological Activity

LONG R3 IGF-I (LR3 IGF-I) is a synthetic analog of insulin-like growth factor I (IGF-I), specifically engineered to enhance biological activity and efficacy in various applications, particularly in cell culture and recombinant protein production. This article explores the biological activity of LR3 IGF-I, detailing its structural modifications, mechanisms of action, and empirical findings from case studies.

Structural Modifications

LR3 IGF-I is characterized by two significant modifications compared to native IGF-I:

  • Amino Acid Substitution : An arginine (Arg) replaces glutamic acid (Glu) at position 3 of the mature IGF-I sequence.
  • N-terminal Extension : A 13-amino-acid extension derived from methionyl porcine growth hormone enhances its stability and bioavailability.

These modifications result in a molecular weight of approximately 9.2 kDa and contribute to LR3 IGF-I's increased half-life and biological potency, as it exhibits considerably lower affinity for insulin-like growth factor binding proteins (IGFBPs) compared to native IGF-I .

LR3 IGF-I primarily functions through the following mechanisms:

  • Enhanced Binding : It retains the ability to bind to the type I insulin-like growth factor receptor (IGF-IR), which mediates its growth-promoting effects.
  • Reduced Affinity for IGFBPs : The modifications lead to over a 1000-fold reduction in binding affinity for IGFBPs, thereby increasing its bioavailability and effectiveness in stimulating cellular responses .

Cell Culture Performance

Numerous studies have demonstrated that LR3 IGF-I significantly enhances cell culture performance. For instance:

  • Increased Viable Cell Density : In CHO-DG44 cell lines, supplementation with LR3 IGF-I resulted in an 80% increase in maximum viable cell density compared to controls without growth factors .
  • Higher Antibody Production : The addition of LR3 IGF-I led to a more than 40% increase in IgG titer during antibody production processes .

Comparative Studies

A comparative analysis of LR3 IGF-I with other growth factors reveals its superior performance:

  • In a study involving CHO cells, LR3 IGF-I outperformed insulin by achieving a 62% increase in volumetric productivity and a 40% increase over cultures supplemented with insulin alone .
  • Another study indicated that LR3 IGF-I was more effective than native IGF-I in promoting early embryonic cleavage in bovine embryos, highlighting its potential application in reproductive biology .

Case Study 1: Monoclonal Antibody Production

In a controlled experiment involving hybridoma cells, the incorporation of LR3 IGF-I into the culture medium resulted in significant improvements:

  • Titer Increase : Cultures supplemented with 100 ng/ml LR3 IGF-I showed a 62% increase in antibody titer compared to those supplemented with insulin .
  • Cell Viability : Enhanced activation of anti-apoptotic signaling pathways (Akt and MAPK) was observed, leading to improved cell viability under stressful culture conditions .

Case Study 2: Recombinant Protein Expression

In research focused on optimizing recombinant protein production, LR3 IGF-I was shown to:

  • Boost Productivity : Increase volumetric productivity by up to 62% when compared to unsupplemented cultures, demonstrating its effectiveness as a growth factor in bioprocessing applications .
  • Adaptation Benefits : Facilitate smoother transitions between different culture media types, aiding in cell line adaptation and minimizing stress-related growth reductions .

Summary Table of Biological Activities

ParameterLONG R3 IGF-INative IGF-IInsulin
Molecular Weight~9.2 kDa~7.6 kDa~5.8 kDa
Binding Affinity for IGFBPsVery LowHighModerate
Max Viable Cell Density IncreaseUp to 80%ModerateLow
Antibody Titer Increase>40%ModerateLow
Volumetric Productivity IncreaseUp to 62%ModerateLow

Properties

CAS No.

143045-27-6

Molecular Formula

C7H14N2O2

Molecular Weight

0

Origin of Product

United States

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